

Discovery and history of organophosphorus compounds

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Compound of Interest

Compound Name: *Di(naphthalen-2-yl)phosphine oxide*

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An in-depth technical guide on the discovery and history of organophosphorus compounds for researchers, scientists, and drug development professionals.

Abstract

Organophosphorus (OP) compounds represent a class of organic chemicals containing phosphorus that have had a profound and multifaceted impact on science and society. Their history is a compelling narrative that intertwines academic discovery, agricultural innovation, military application as nerve agents, and therapeutic development. This document provides a comprehensive overview of the pivotal moments in the discovery and history of OP compounds, details the experimental methodologies that were foundational to their study, presents key quantitative data, and visualizes the core signaling pathways and experimental workflows associated with their action.

The Dawn of Organophosphorus Chemistry: Early Syntheses and Foundational Reactions

The journey into the world of organophosphorus chemistry began in the mid-19th century with foundational synthetic work in France. While early chemists synthesized the first OP compounds, the significance of their biological potency was not immediately understood.

The First Synthesis: de Clermont and Wurtz

The first documented synthesis of an organophosphate ester is credited to French chemist Philippe de Clermont in 1854, working in the laboratory of Adolphe Wurtz. By reacting silver pyrophosphate with ethyl iodide, he successfully synthesized tetraethyl pyrophosphate (TEPP). This pioneering work laid the groundwork for future explorations into this chemical class.

The Arbuzov Reaction: A Synthetic Revolution

A pivotal moment in organophosphorus chemistry arrived in 1905 with the work of Russian chemist Aleksandr Arbuzov. He discovered a general method for synthesizing phosphonates from trialkyl phosphites and alkyl halides. This reaction, now known as the Michaelis-Arbuzov reaction, proved to be a robust and versatile method for forming a carbon-phosphorus bond, opening the door to the synthesis of a vast array of new OP compounds. Its importance to the field is so significant that Arbuzov is often hailed as the "father of organophosphorus chemistry."

Experimental Protocols: Foundational Syntheses

The methodologies employed in these early discoveries were foundational. Below are generalized protocols representative of the key synthetic reactions of the era.

This protocol is based on the principles of nucleophilic substitution used by de Clermont.

Objective: To synthesize tetraethyl pyrophosphate (TEPP) from silver pyrophosphate and ethyl iodide.

Materials:

- Silver pyrophosphate ($\text{Ag}_4\text{P}_2\text{O}_7$)
- Ethyl iodide ($\text{C}_2\text{H}_5\text{I}$)
- Anhydrous diethyl ether (solvent)

Procedure:

- A suspension of finely powdered silver pyrophosphate is prepared in anhydrous diethyl ether in a reaction flask equipped with a reflux condenser.

- Ethyl iodide is added dropwise to the suspension with constant stirring.
- The reaction mixture is gently heated to reflux for several hours to ensure complete reaction. The progress can be monitored by the formation of a silver iodide precipitate. Reaction:
$$\text{Ag}_4\text{P}_2\text{O}_7 + 4 \text{C}_2\text{H}_5\text{I} \rightarrow [(\text{C}_2\text{H}_5\text{O})_2\text{P}(\text{O})]_2\text{O} + 4 \text{AgI}$$
- After cooling, the silver iodide precipitate is removed by filtration.
- The diethyl ether is removed from the filtrate by distillation under reduced pressure.
- The remaining crude TEPP, a colorless oil, can be further purified by vacuum distillation.[\[1\]](#)

This generalized protocol illustrates the synthesis of a dialkyl alkylphosphonate.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Objective: To synthesize a dialkyl alkylphosphonate via the reaction of a trialkyl phosphite with an alkyl halide.

Materials:

- Trialkyl phosphite (e.g., triethyl phosphite, $\text{P}(\text{OC}_2\text{H}_5)_3$)
- Alkyl halide (e.g., methyl iodide, CH_3I)

Procedure:

- The trialkyl phosphite is placed in a reaction flask fitted with a reflux condenser and a dropping funnel.
- The alkyl halide is added slowly to the phosphite. The reaction is often exothermic, and the rate of addition should be controlled to maintain a steady temperature.
- Following the addition, the reaction mixture is heated to drive the reaction to completion. Typical temperatures range from 120-160°C.[\[3\]](#)
- The reaction proceeds via an $\text{S}_{\text{n}}2$ attack of the phosphorus on the alkyl halide to form a phosphonium salt intermediate.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- The halide ion then attacks one of the alkoxy groups on the phosphorus, displacing the phosphonate product and forming a new alkyl halide.[2][3]
- The resulting dialkyl alkylphosphonate is purified by distillation, often under reduced pressure. The lower boiling points of the by-product alkyl halide and any excess starting material allow for their removal.

Logical Workflow of the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction follows a clear, two-step logical progression involving nucleophilic attack and subsequent dealkylation.



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Michaelis-Arbuzov Reaction Workflow

The Dual-Use Dilemma: Insecticides and Chemical Warfare Agents

The 20th century witnessed a dramatic shift in organophosphorus research, driven by the quest for effective pesticides. This research, however, led directly to the development of the most potent chemical warfare agents known.

Gerhard Schrader and the Dawn of Nerve Agents

The pivotal figure in this chapter is the German chemist Gerhard Schrader. While working for IG Farben in the 1930s with the objective of creating new insecticides, he synthesized a series of highly toxic OP compounds. His work led to the discovery of tabun (GA) in 1936 and sarin (GB) in 1938.[5] These compounds were potent and irreversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function. The Nazi regime quickly weaponized these discoveries, classifying them as "G-series" nerve agents. Schrader's team later synthesized soman (GD) in 1944.

Post-War Developments and the V-Series

After World War II, Allied nations captured German research, leading to further development in two directions. Firstly, less toxic analogues such as parathion and malathion were developed and widely deployed as agricultural insecticides, contributing significantly to increased crop yields. Secondly, research into more potent nerve agents continued, leading to the discovery of the "V-series" agents in the 1950s by Ranajit Ghosh at the British firm ICI. The most notorious of these, VX, is significantly more toxic than the G-series agents.

Quantitative Toxicology Data

The toxicity of these compounds is typically expressed as the median lethal dose (LD₅₀), the dose required to kill half the members of a tested population.

Compound	Class	LD ₅₀ (mg/kg, human est.)	Primary Route of Exposure
Tabun (GA)	Nerve Agent	~14 (skin), ~1 (inhalation)	Skin, Inhalation
Sarin (GB)	Nerve Agent	~24 (skin), ~0.07 (inhalation)	Skin, Inhalation
Soman (GD)	Nerve Agent	~5 (skin), ~0.035 (inhalation)	Skin, Inhalation
VX	Nerve Agent	~0.14 (skin), ~0.0004 (inhalation)	Skin, Inhalation
Parathion	Insecticide	~3-13 (oral)	Oral, Dermal
Malathion	Insecticide	~1000-10000 (oral)	Oral, Dermal

Note: Human LD₅₀ values are estimates extrapolated from animal data.

Mechanism of Action: The Cholinergic System

The primary mechanism of toxicity for the most potent OP compounds is the inhibition of acetylcholinesterase (AChE).

Acetylcholinesterase and Synaptic Transmission

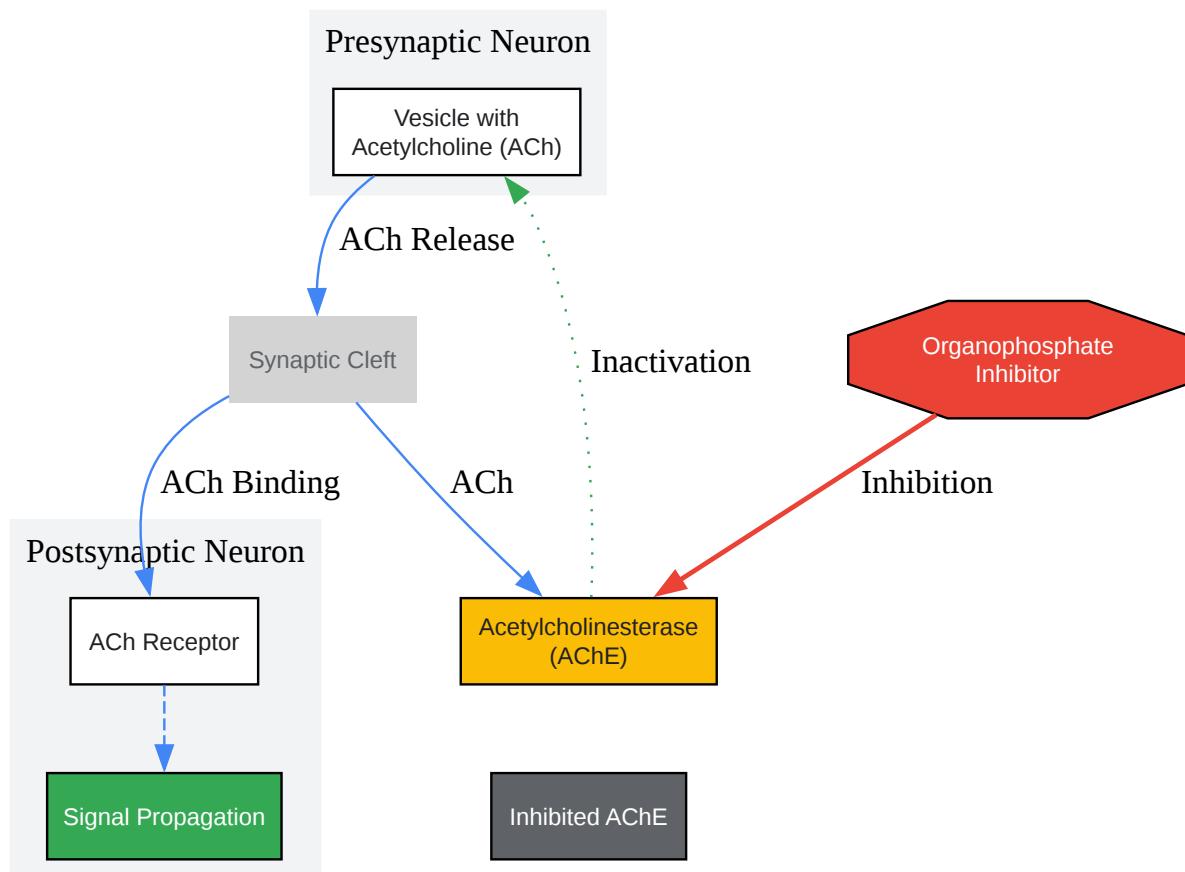
In a healthy cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly hydrolyzed and inactivated by AChE. This rapid breakdown is essential for terminating the signal and allowing the synapse to reset.

Inhibition by Organophosphates

OP compounds act as irreversible inhibitors of AChE. The phosphorus atom of the OP molecule covalently bonds to a serine residue in the active site of the AChE enzyme, rendering it non-functional. This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of cholinergic receptors. This overstimulation results in a cholinergic crisis, characterized by a range of symptoms from salivation and muscle twitching to convulsions, respiratory failure, and death.

Signaling Pathway Diagram

The following diagram illustrates the disruption of the cholinergic synapse by an organophosphate inhibitor.



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Organophosphate Inhibition of Cholinergic Synapse

Therapeutic Applications: The Other Side of the Coin

The same mechanism of AChE inhibition, when carefully controlled and targeted, can be harnessed for therapeutic benefit.

From Poisons to Medicines

By modulating acetylcholine levels, certain OP compounds and related drugs can treat diseases characterized by a deficit in cholinergic signaling.

- **Glaucoma:** Long-acting AChE inhibitors like echothiophate are used as eye drops to constrict the pupil, which facilitates the drainage of aqueous humor and reduces intraocular pressure.
- **Myasthenia Gravis:** This autoimmune disease involves the destruction of ACh receptors. AChE inhibitors increase the concentration and residence time of ACh in the neuromuscular junction, improving muscle function.
- **Alzheimer's Disease:** A number of AChE inhibitors are used to manage the cognitive symptoms of Alzheimer's, which is associated with the loss of cholinergic neurons.
- **Antidotes:** Oximes, such as pralidoxime (2-PAM), are a critical component of treatment for OP poisoning. They function by reactivating the phosphorylated AChE, but must be administered quickly before the enzyme-inhibitor complex "ages" into a permanently inactive state.

Experimental Protocol: AChE Inhibition Assay (Ellman's Assay)

The Ellman's assay is a simple, colorimetric method widely used to measure AChE activity and screen for inhibitors.

Objective: To determine the inhibitory potential (IC_{50}) of an OP compound on AChE activity.

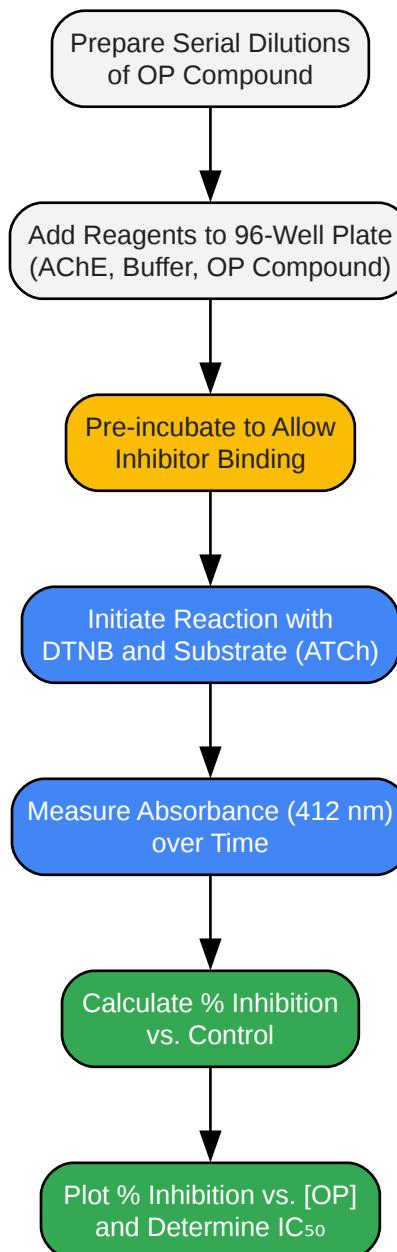
Materials:

- Acetylcholinesterase (AChE) enzyme solution
- Acetylthiocholine (ATCh) substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Buffer solution (e.g., phosphate buffer, pH 8.0)
- Test organophosphorus compound
- 96-well microplate and plate reader

Procedure:

- Prepare serial dilutions of the OP compound in the buffer.
- In a 96-well plate, add the AChE solution, the buffer, and the various concentrations of the OP compound to respective wells. Include control wells with no inhibitor.
- Incubate the plate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding DTNB and the substrate (ATCh) to all wells.
- AChE hydrolyzes ATCh to thiocholine and acetate. Thiocholine then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
- Measure the absorbance of the yellow product over time at 412 nm using a microplate reader. The rate of color change is proportional to AChE activity.
- Calculate the percentage of inhibition for each concentration of the OP compound compared to the control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Experimental Workflow for IC_{50} Determination

[Click to download full resolution via product page](#)*Workflow for Determining AChE Inhibitor IC₅₀*

Conclusion

The history of organophosphorus compounds is a powerful illustration of the dual nature of chemical discovery. From their origins in academic synthesis to their development as devastating nerve agents and essential agricultural tools, and their ultimate application in medicine, the trajectory of these compounds is a testament to the continuous evolution of

scientific understanding. For researchers today, this history underscores the critical importance of understanding fundamental mechanisms of action, which can unlock both therapeutic potential and toxicological risk. The foundational experimental protocols and quantitative data from this field continue to inform the development of new drugs, pesticides, and antidotes, making the legacy of organophosphorus chemistry as relevant today as it was a century ago.

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